Cyclopropyl(5-methylpyridin-2-yl)methanamine
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Overview
Description
Cyclopropyl(5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2. It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a 5-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylpyridin-2-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Pyridine Ring: The cyclopropyl group is then attached to the pyridine ring via a nucleophilic substitution reaction. This can be achieved by reacting cyclopropyl halides with 5-methylpyridin-2-ylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclopropyl(5-methylpyridin-2-yl)methanone.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine or cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl(5-methylpyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(5-methylpyridin-2-yl)methanone
- Cyclopropyl(5-methylpyridin-2-yl)ethanamine
- Cyclopropyl(5-methylpyridin-2-yl)propanamine
Uniqueness
Cyclopropyl(5-methylpyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridine ring enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclopropyl-(5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-2-5-9(12-6-7)10(11)8-3-4-8/h2,5-6,8,10H,3-4,11H2,1H3 |
InChI Key |
AAJDVKHJRBXVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
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